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Compound of Interest

3-Methoxybenzamidine
Compound Name:
hydrochloride

cat. No.: B1590500

An In-Depth Technical Guide to 3-
Methoxybenzamidine Hydrochloride
Foreword

For the researcher navigating the complex landscape of drug discovery and biochemical
analysis, precision and a deep understanding of molecular tools are paramount. 3-
Methoxybenzamidine hydrochloride has emerged as a valuable scaffold and research
chemical, particularly in the domain of enzyme inhibition and synthetic chemistry. This guide
moves beyond a simple datasheet to provide a foundational, in-depth understanding of its
chemical properties, empowering researchers to leverage this molecule with confidence and
strategic insight. We will explore not just the what, but the why—grounding its physicochemical
characteristics in the principles of physical organic chemistry and providing a practical
framework for its application.

Molecular Identity and Physicochemical Properties

3-Methoxybenzamidine hydrochloride is a substituted aromatic amidine, presented as its
hydrochloride salt to improve stability and handling. The presence of the electron-donating
methoxy group at the meta position of the phenyl ring subtly modulates the electronic
properties of the amidinium group, influencing its reactivity, basicity, and biological interactions.
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Key Physicochemical Data

A consolidation of the core physical and chemical identifiers for 3-Methoxybenzamidine
hydrochloride is presented below. These values are fundamental for all laboratory
calculations, from preparing stock solutions to stoichiometric analysis in synthetic protocols.

Property Value Source(s)
CAS Number 26113-44-0 [1][2]
Molecular Formula CsH10N20-HCI [1]
Molecular Weight 186.64 g/mol [1][2]

White to off-white crystalline
Appearance , [1][2]
solid/powder

Melting Point 165-166 °C
Purity >95% (HPLC), >98.0% (NMR) [1]I2]
Predicted pKa ~11.2 (Amidinium group) Predicted using MolGpKa]3]

Slightly soluble in Water and
Solubility DMSO (by analogy to 4- [2]
methoxy isomer)

Note on pKa: The provided pKa is a computationally predicted value for the protonated
amidinium group and should be considered an estimate. The actual pKa in a specific
experimental buffer may vary.

Spectroscopic and Analytical Characterization

While a Certificate of Analysis for commercially available 3-Methoxybenzamidine
hydrochloride confirms that its *H NMR spectrum is consistent with the assigned structure[2],
public-domain spectral data is not readily available. Therefore, this section outlines the
expected spectroscopic signatures, providing a benchmark for researchers to verify the identity
and purity of their own samples.

Expected *H NMR Spectrum (in DMSO-de)
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0 ~9.0-9.5 ppm (broad singlet, 2H): Protons on the nitrogen atoms of the amidinium group (-
C(=NH2)NHz%). The broadness is due to quadrupole broadening from the nitrogen atoms
and chemical exchange.

0 ~7.5-7.6 ppm (multiplet, 2H): Aromatic protons ortho to the amidinium group.

0 ~7.2-7.3 ppm (multiplet, 2H): Aromatic protons ortho and para to the methoxy group.

0 3.85 ppm (singlet, 3H): Protons of the methoxy group (-OCH3).

Expected *C NMR Spectrum (in DMSO-de)

0 ~165 ppm: Carbonyl-like carbon of the amidinium group (C=N).

0 ~160 ppm: Aromatic carbon attached to the methoxy group.

0 ~110-135 ppm: Remaining aromatic carbons.

0 ~55 ppm: Methoxy carbon (-OCH3).

Expected Infrared (IR) Spectrum

~3300-3100 cm~1: N-H stretching vibrations of the amidinium group.

~3050-3000 cm~1: Aromatic C-H stretching.

~2950-2850 cm~1: Aliphatic C-H stretching from the methoxy group.

~1680-1650 cm~1: C=N stretching of the amidinium group (a key characteristic peak).

~1600, 1480 cm~*: Aromatic C=C ring stretching.

~1250 cm~1: Asymmetric Ar-O-C stretching of the methoxy ether.

~1050 cm~1; Symmetric Ar-O-C stretching.

Chemical Reactivity and Stability
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The reactivity of 3-Methoxybenzamidine hydrochloride is dominated by the amidinium
functional group. As the hydrochloride salt, the amidine is protonated, rendering it significantly
more stable and less prone to hydrolysis than the corresponding free base.

 Stability: The compound is stable under standard storage conditions (cool, dry, dark place)
[1]. Aqueous solutions of similar compounds like benzamidine are recommended to be
prepared fresh daily, as the amidine group can be susceptible to slow hydrolysis over time,
especially at non-neutral pH.

e Reactivity: The primary utility of this compound is as a building block in organic synthesis.
The amidine group can participate in cyclization reactions to form various heterocycles, such
as pyrimidines or triazines. It serves as a key intermediate in the synthesis of more complex
molecules, particularly in pharmaceutical development[1].

Synthesis and Purification Workflow

3-Methoxybenzamidine hydrochloride is typically synthesized from its corresponding nitrile,
3-methoxybenzonitrile, via the Pinner reaction. This classic method involves the acid-catalyzed
reaction of a nitrile with an alcohol to form an imidate salt, which is then treated with ammonia
to yield the desired amidine salt.

Representative Pinner Synthesis Protocol

This protocol is based on the well-established synthesis for analogous benzamidine derivatives
and serves as a reliable methodology.

Step 1: Formation of the Imidate Hydrochloride

o Cool a solution of 3-methoxybenzonitrile (1.0 eq) in anhydrous ethanol (approx. 2 M) to 0 °C
in an ice bath.

e Bubble anhydrous hydrogen chloride (HCI) gas through the solution for 2-3 hours while
maintaining the temperature at 0 °C.

o Seal the reaction vessel and allow it to stand at 4 °C for 48-72 hours, during which time the
ethyl 3-methoxybenzimidate hydrochloride will precipitate as a white solid.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1590500?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/152812/
https://pubmed.ncbi.nlm.nih.gov/152812/
https://www.benchchem.com/product/b1590500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry
under vacuum.

Step 2: Ammonolysis to the Amidine Hydrochloride

Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol at O °C.

e Add the crude imidate hydrochloride from Step 1 to the ethanolic ammonia solution (approx.
1.5 M).

 Stir the resulting suspension at room temperature in a sealed vessel for 24-48 hours.

o Remove the solvent under reduced pressure. The resulting solid will be a mixture of 3-
Methoxybenzamidine hydrochloride and ammonium chloride.

» Purify the product by recrystallization from a suitable solvent system, such as ethanol/diethyl
ether, to yield the pure product.
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Figure 1: General workflow for the Pinner synthesis of 3-Methoxybenzamidine HCI.
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Biological Activity and Mechanism of Action

The primary biochemical application of 3-Methoxybenzamidine hydrochloride is as a
research tool for studying serine proteases[1]. It functions as a competitive inhibitor, mimicking
the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine
proteases.

Mechanism of Serine Protease Inhibition

The positively charged amidinium group is the key pharmacophore. It forms a strong, charge-
assisted hydrogen bond (a salt bridge) with the carboxylate side chain of a conserved
aspartate residue (Aspl189 in trypsin) located at the bottom of the S1 specificity pocket of the
enzyme. This interaction anchors the inhibitor in the active site, preventing the binding and
subsequent cleavage of the natural substrate.

A guantitative structure-activity relationship (SAR) study on various substituted benzamidines
revealed that the binding to serine proteases like trypsin and thrombin is influenced by the
hydrophobicity and electronic properties of the substituents on the phenyl ring[1][4]. The meta-
methoxy group of 3-Methoxybenzamidine hydrochloride likely engages in hydrophobic or
van der Waals interactions within the S1 pocket, potentially influencing its binding affinity and
selectivity compared to the unsubstituted benzamidine.

For the parent compound, benzamidine, the inhibition constants (Ki) have been determined for
several key serine proteases:

e Trypsin: Ki = 21-35 pM[4][5]
e Thrombin: Ki = 220-330 nM[4][5]
e Plasmin: Ki = 200-350 uM[4][5]

While specific Ki values for the 3-methoxy derivative are not widely published, these values
provide a strong indication of its effective concentration range for achieving enzyme inhibition.

Figure 2: Competitive inhibition of a serine protease by 3-Methoxybenzamidine HCI.

Safety and Handling
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As with any laboratory chemical, proper handling procedures should be followed to ensure
safety.

e GHS Hazard Statements: H302 (Harmful if swallowed) [].

e Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat,
drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON
CENTER or doctor/physician if you feel unwell) [].

e Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, a
lab coat, and chemical-resistant gloves, is required.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents. Recommended storage temperature
is between 2-8 °C[1][2].

Conclusion

3-Methoxybenzamidine hydrochloride is more than a mere synthetic intermediate; it is a
well-characterized molecular probe for investigating the function of serine proteases. Its
chemical properties—governed by the interplay between the aromatic ring, the methoxy
substituent, and the critical amidinium group—make it a stable, reliable, and effective
competitive inhibitor. By understanding the principles outlined in this guide, from its synthesis
and spectroscopic identity to its mechanism of biological action, researchers are better
equipped to design and interpret experiments with greater accuracy and insight, ultimately
accelerating the pace of discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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